4-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine
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Overview
Description
4-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine is an organic compound with a complex structure that includes both amino and nitro functional groups
Preparation Methods
The synthesis of 4-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine typically involves multiple steps. One common method includes the nitration of 4-aminophenol to produce 4-amino-3-nitrophenol, which is then reacted with 1,2-diaminobenzene under specific conditions to yield the target compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
Similar compounds to 4-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine include:
1,2-Benzenedicarbonitrile, 4-(4-amino-3-nitrophenoxy)-: This compound has a similar structure but includes nitrile groups instead of amino groups.
Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane: This compound contains silane groups and is used in the synthesis of polyamides.
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
4-(4-amino-3-nitrophenoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C12H12N4O3/c13-9-3-1-7(5-11(9)15)19-8-2-4-10(14)12(6-8)16(17)18/h1-6H,13-15H2 |
InChI Key |
OXFSLIONEZLGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)[N+](=O)[O-])N)N |
Origin of Product |
United States |
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